molecular formula C8H6ClFO B064128 4'-Chloro-2'-fluoroacetophenone CAS No. 175711-83-8

4'-Chloro-2'-fluoroacetophenone

Cat. No.: B064128
CAS No.: 175711-83-8
M. Wt: 172.58 g/mol
InChI Key: OIGMDNONQJGUCF-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Safety and Hazards

4’-Chloro-2’-fluoroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

4’-Chloro-2’-fluoroacetophenone is an extremely versatile compound, with many potential applications in a wide variety of industries . It is used as a precursor in the synthesis of drugs such as antifungals, antibiotics, and anticoagulants . It can also be used as an intermediate in the production of certain analgesics and antipyretics . In the dye industry, 4’-Chloro-2’-fluoroacetophenone is used as an intermediate to produce organic dyes for use in textiles, plastics, and paper .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

Mode of Action

4’-Chloro-2’-fluoroacetophenone interacts with its targets through chemical reactions. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This reaction is a crucial step in the synthesis of certain pharmaceuticals .

Biochemical Pathways

It’s used in the synthesis of s-(phenacyl)glutathiones , which play a role in the detoxification of xenobiotics in the body. Therefore, it can be inferred that this compound may indirectly influence the glutathione-related detoxification pathways.

Result of Action

Given its use in the synthesis of pharmaceuticals , it’s likely that its effects are largely dependent on the specific drugs it’s used to produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chloro-2’-fluoroacetophenone. For instance, the compound is combustible and can react with strong oxidizing agents, strong acids, strong bases, alcohols, amines, and strong reducing agents . Therefore, it should be stored in a cool, well-ventilated place away from these substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’-Chloro-2’-fluoroacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of fluorobenzene with chloracetyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out under controlled conditions, often at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of 4’-Chloro-2’-fluoroacetophenone can be optimized by using ionic liquids as solvents, which can enhance the reaction efficiency and reduce waste production. The process involves adding chloracetyl chloride to fluorobenzene in the presence of an ionic liquid, followed by distillation to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted acetophenones with various functional groups.

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products typically include alcohols or hydrocarbons.

Comparison with Similar Compounds

    4-Chloroacetophenone: Similar structure but lacks the fluorine atom.

    2-Fluoroacetophenone: Similar structure but lacks the chlorine atom.

    4’-Chloro-2’,5’-difluoroacetophenone: Contains an additional fluorine atom at the 5’ position.

Uniqueness: 4’-Chloro-2’-fluoroacetophenone is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electrophilicity and reactivity compared to its analogs .

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMDNONQJGUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567213
Record name 1-(4-Chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175711-83-8
Record name 1-(4-Chloro-2-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175711-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the above benzamide (1 eq) in CH2Cl2 (0.5 M) at 0° C. was added 3M/Et2O MeMgBr (1.25 eq). The reaction mixture was slowly warmed to rt over a 2 hrs period, quenched with 0.5 M aqueous citric acid and extracted with Et2O. The combined organic layers were washed with brine, dried over MgSO4 and concentrated. The residue was purified by flash chromatography on silica gel eluted with 20% EtOAc/hexane to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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